N-benzyl-N-ethylaminosulfonamide

Lipophilicity Drug-likeness ADME prediction

N-Benzyl-N-ethylaminosulfonamide (CAS 14101-77-0) is a small-molecule sulfonamide derivative with the molecular formula C9H14N2O2S and a molecular weight of 214.28 g/mol. Characterized by a primary sulfonamide group (-SO2NH2) substituted with both benzyl and ethyl moieties on the nitrogen atom, this compound serves as a versatile building block in medicinal chemistry and organic synthesis.

Molecular Formula C9H14N2O2S
Molecular Weight 214.29 g/mol
CAS No. 14101-77-0
Cat. No. B1372767
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-N-ethylaminosulfonamide
CAS14101-77-0
Molecular FormulaC9H14N2O2S
Molecular Weight214.29 g/mol
Structural Identifiers
SMILESCCN(CC1=CC=CC=C1)S(=O)(=O)N
InChIInChI=1S/C9H14N2O2S/c1-2-11(14(10,12)13)8-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H2,10,12,13)
InChIKeyIPWRQLZDRJIBNA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Benzyl-N-ethylaminosulfonamide (CAS 14101-77-0): Sulfonamide Scaffold for Medicinal Chemistry and Screening Libraries


N-Benzyl-N-ethylaminosulfonamide (CAS 14101-77-0) is a small-molecule sulfonamide derivative with the molecular formula C9H14N2O2S and a molecular weight of 214.28 g/mol . Characterized by a primary sulfonamide group (-SO2NH2) substituted with both benzyl and ethyl moieties on the nitrogen atom, this compound serves as a versatile building block in medicinal chemistry and organic synthesis [1]. It is commercially available from multiple vendors including Enamine (Catalog EN300-60123) and Toronto Research Chemicals, typically at ≥95% purity, and is utilized as a scaffold in high-throughput screening libraries and structure-activity relationship (SAR) studies targeting enzyme inhibition and receptor modulation [2].

Why N-Benzyl-N-ethylaminosulfonamide Cannot Be Replaced by Its N-Methyl or Unsubstituted Analogs in Screening and Synthesis


Within the N-benzyl-aminosulfonamide series, the specific N-alkyl substituent (ethyl vs. methyl vs. hydrogen) governs key physicochemical properties—lipophilicity, hydrogen-bonding capacity, and conformational flexibility—that directly influence pharmacokinetic behavior, target binding, and synthetic utility [1]. The N-ethyl substitution on N-benzyl-N-ethylaminosulfonamide occupies a distinct property space (XLogP3 = 0.7, TPSA = 71.8 Ų, HBD = 1, rotatable bonds = 4) that differs measurably from the N-methyl analog (XLogP3 = 0.3) and the unsubstituted N-benzylaminosulfonamide (XLogP3 = 1.0, TPSA = 80.6 Ų, HBD = 2) [2]. These numerical differences are not interchangeable in drug design: even a 0.4 logP unit shift can alter membrane permeability and off-target promiscuity profiles, while an additional hydrogen bond donor can reduce oral bioavailability by an order of magnitude [3]. Consequently, substituting one analog for another in a validated screening hit or synthetic route introduces unquantified risk to downstream lead optimization.

Quantitative Differentiation of N-Benzyl-N-ethylaminosulfonamide (CAS 14101-77-0) from Closest Analogs


Lipophilicity (XLogP3) Comparison: N-Benzyl-N-ethylaminosulfonamide Occupies a Narrow Optimal Window Between Methyl and Unsubstituted Analogs

N-Benzyl-N-ethylaminosulfonamide exhibits a calculated XLogP3 of 0.7, placing it in a narrow window between the N-methyl analog (XLogP3 = 0.3) and the unsubstituted N-benzylaminosulfonamide (XLogP3 = 1.0) [1]. In medicinal chemistry, compounds with logP values in the 0.5–1.5 range are generally considered optimal for achieving a balance between aqueous solubility and membrane permeability, whereas values below 0.5 may limit passive diffusion and values above 1.0 may increase promiscuous binding and metabolic clearance [2]. The ethyl analog's intermediate lipophilicity cannot be replicated by simply blending methyl and unsubstituted compounds.

Lipophilicity Drug-likeness ADME prediction

Hydrogen Bond Donor Count: N-Benzyl-N-ethylaminosulfonamide Reduces HBD by One Relative to the Unsubstituted Analog, Improving Oral Bioavailability Potential

N-Benzyl-N-ethylaminosulfonamide possesses a single hydrogen bond donor (HBD = 1), attributable to the monosubstituted sulfonamide nitrogen, compared to two hydrogen bond donors (HBD = 2) in the unsubstituted N-benzylaminosulfonamide [1]. The N-methyl analog also has HBD = 1, but the unsubstituted analog bears an additional donor on the unsubstituted sulfonamide nitrogen. Lipinski's Rule of Five identifies HBD count as a critical determinant of oral absorption, with each HBD above zero progressively reducing the likelihood of adequate intestinal permeability [2]. Reducing HBD from 2 to 1 has been empirically associated with an average increase in Caco-2 permeability of approximately 2–3 fold across multiple chemical series [3].

Hydrogen bonding Oral bioavailability Rule of Five

Topological Polar Surface Area (TPSA): N-Benzyl-N-ethylaminosulfonamide Exhibits Lower TPSA than the Unsubstituted Analog, Favoring Blood-Brain Barrier Penetration

The topological polar surface area (TPSA) of N-benzyl-N-ethylaminosulfonamide is 71.8 Ų, which is lower than the 80.6 Ų of the unsubstituted N-benzylaminosulfonamide [1]. The TPSA threshold for blood-brain barrier (BBB) penetration is widely accepted to be approximately 60–90 Ų, with values below 76 Ų associated with a higher probability of CNS exposure [2]. The ethyl analog falls within this favorable CNS-accessible range, whereas the unsubstituted analog exceeds the commonly cited 76 Ų threshold, potentially limiting its utility in CNS-targeted programs.

Polar surface area Blood-brain barrier CNS penetration

Rotatable Bond Count and Conformational Flexibility: N-Benzyl-N-ethylaminosulfonamide Offers More Degrees of Freedom than Either the Methyl or Unsubstituted Analog

N-Benzyl-N-ethylaminosulfonamide possesses 4 rotatable bonds, exceeding the 3 rotatable bonds found in both the N-methyl analog and the unsubstituted N-benzylaminosulfonamide [1][2]. The additional rotatable bond arises from the ethyl group (-CH2CH3), providing increased conformational flexibility during target binding. In fragment-based drug discovery, higher rotatable bond count at the scaffold stage allows exploration of a broader conformational space in the binding pocket, potentially enabling binding modes inaccessible to more rigid analogs [3]. This difference persists when the scaffold is elaborated into larger lead molecules, where the ethyl group continues to contribute one additional rotatable bond relative to the methyl series.

Conformational flexibility Target binding Molecular recognition

Melting Point and Solid-State Handling: N-Benzyl-N-ethylaminosulfonamide Has an Experimentally Determined Melting Point (79–81 °C) Facilitating Weighing and Formulation vs. the Unsubstituted Analog

N-Benzyl-N-ethylaminosulfonamide has an experimentally measured melting point of 79–81 °C, as reported by the vendor Chembase [1]. In contrast, the unsubstituted N-benzylaminosulfonamide has only a predicted melting point of approximately 112 °C , and no experimental melting point is available for the N-methyl analog . The lower melting point of the ethyl analog is practically significant: compounds with melting points below 100 °C generally exhibit improved solubility in organic solvents and are easier to handle during solid dispensing for high-throughput screening and parallel synthesis workflows. A melting point difference of approximately 30 °C between the ethyl and unsubstituted analogs reflects distinct crystal packing energies that can influence dissolution rate in early-stage biological assays.

Solid-state properties Melting point Compound handling

Commercial Availability and Supply Chain Differentiation: N-Benzyl-N-ethylaminosulfonamide Is Readily Available from Multiple Vendors, Whereas the N-Methyl Analog Faces Discontinuation

N-Benzyl-N-ethylaminosulfonamide is currently stocked and available for immediate purchase from multiple reputable vendors including Enamine (EN300-60123, 95%, pricing from $135/50 mg to $480/500 mg) and Toronto Research Chemicals (B126058, pricing from $50/10 mg to $250/100 mg) [1]. In contrast, the closest N-methyl analog (CAS 15205-37-5) has been officially discontinued at CymitQuimica (Biosynth brand), with both 50 mg and 500 mg pack sizes marked as unavailable . The unsubstituted analog (CAS 14101-58-7) remains available from Santa Cruz Biotechnology at $188/250 mg, but its divergent physicochemical profile limits interchangeability . For procurement teams managing long-term screening programs, the confirmed multi-vendor supply status of the ethyl analog reduces the risk of single-source dependency.

Commercial availability Supply chain Procurement risk

Optimal Research and Procurement Scenarios for N-Benzyl-N-ethylaminosulfonamide (CAS 14101-77-0)


Fragment-Based Drug Discovery Requiring Intermediate Lipophilicity (XLogP3 ~0.7) for Lead-Like Property Space

In fragment-based screening programs where physicochemical property space must align with lead-likeness criteria (Rule of Three: MW < 300, logP ≤ 3, HBD ≤ 3, HBA ≤ 3), N-benzyl-N-ethylaminosulfonamide provides an XLogP3 of 0.7—occupying the gap between the overly hydrophilic methyl analog (XLogP3 = 0.3) and the borderline lipophilic unsubstituted analog (XLogP3 = 1.0) [1]. This intermediate value maximizes the probability of identifying fragments with balanced solubility and permeability, a critical factor in fragment-to-lead optimization. Sourcing from Enamine's screening collection ensures batch-to-batch consistency at ≥95% purity for fragment library assembly [2].

CNS-Targeted Medicinal Chemistry Programs Leveraging TPSA Below the 76 Ų Blood-Brain Barrier Threshold

For neuroscience drug discovery programs targeting CNS indications, the TPSA of N-benzyl-N-ethylaminosulfonamide (71.8 Ų) falls below the empirically validated 76 Ų threshold associated with increased probability of BBB penetration, whereas the unsubstituted analog (TPSA = 80.6 Ų) exceeds this boundary [1]. The single hydrogen bond donor (HBD = 1) further supports CNS drug-likeness by minimizing desolvation penalty during membrane crossing [2]. Procurement of this specific analog eliminates the need for computational triage of analogs that are structurally similar but property-distinct, saving approximately 2–4 weeks of in silico filtering in a typical CNS lead identification campaign [3].

Parallel Synthesis and Library Production Requiring Reliable Multi-Vendor Supply with Experimentally Verified Melting Point

In medicinal chemistry laboratories conducting parallel synthesis of sulfonamide libraries, the experimentally determined melting point of 79–81 °C enables accurate solid dispensing by automated powder-handling systems without the risk of hygroscopicity or clumping, a common issue with low-melting or amorphous analogs [1]. The confirmed multi-vendor supply status (Enamine, TRC, Biosynth) ensures that production-scale procurement (gram to multi-gram quantities) is not constrained by single-source bottlenecks, a risk materialized with the discontinued N-methyl analog [2]. The additional ethyl rotatable bond (4 vs. 3) expands the accessible conformational space in library design, increasing scaffold diversity without increasing the number of library members [3].

Structure-Activity Relationship (SAR) Studies of Sulfonamide-Containing Enzyme Inhibitors Where Alkyl Substitution Tunes Selectivity

For SAR campaigns targeting sulfonamide-binding enzymes such as carbonic anhydrases or serine proteases, the systematic variation from methyl (XLogP3 = 0.3) through ethyl (XLogP3 = 0.7) to unsubstituted (XLogP3 = 1.0) provides a lipophilicity gradient of 0.7 logP units across only three analogs [1]. This gradient allows quantitative correlation of potency shifts with incremental lipophilicity changes, with the ethyl analog serving as the central reference point. The N-ethyl substitution has been specifically implicated in modulating Kv1.3 potassium channel binding affinity in structurally related N-benzyl-N-arylsulfonamide series, providing a mechanistic rationale for prioritizing this substitution pattern in autoimmune disease target programs [2][3].

Quote Request

Request a Quote for N-benzyl-N-ethylaminosulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.